molecular formula C26H31N3O4S B2597704 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 851715-48-5

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2597704
CAS RN: 851715-48-5
M. Wt: 481.61
InChI Key: YRYRTNUEKHWXEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .


Molecular Structure Analysis

This analysis would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reagents and conditions required for these reactions .


Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility, and stability. It might also include spectroscopic data such as IR, NMR, and UV-Vis spectra .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been a focal point in the synthesis of new spiro compounds containing a carbamate group. Notably, it has been used in 1,3-dipolar cycloaddition reactions, leading to the creation of distinct molecular structures. Such innovations indicate the compound's versatility in contributing to the development of new chemical entities with potential applications in various fields of chemistry and pharmacology (Velikorodov et al., 2010).

Exploration of Alkyl Derivatives

The compound has also been pivotal in exploring alkyl derivatives, particularly in the context of synthesizing heteroarylindoles. This exploration has enriched the knowledge base regarding the manipulation and transformation of indolyl compounds, offering insights into their potential applications and behavior under various chemical reactions (Jakše et al., 2004).

Generation of Structurally Diverse Libraries

Further, the compound's derivatives have been utilized in generating structurally diverse libraries of compounds. Such activities are critical in the field of drug discovery and material science, where the creation of diverse chemical libraries can lead to the identification of novel compounds with unique biological or physical properties (Roman, 2013).

Investigation into Hydrolytic Processes

Additionally, studies involving the compound have shed light on the hydrolytic processes, particularly the hydrolytic opening of certain chemical rings. Understanding such mechanisms is essential in organic synthesis and the design of drugs and materials with specific degradation or release profiles (Shemchuk et al., 2010).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action would describe how the compound interacts with biological systems to exert its effects .

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-32-22-12-11-18(15-23(22)33-2)26(31)27-13-14-29-16-24(20-9-5-6-10-21(20)29)34-17-25(30)28-19-7-3-4-8-19/h5-6,9-12,15-16,19H,3-4,7-8,13-14,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYRTNUEKHWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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